molecular formula C13H13Cl2N3O2S2 B4726680 3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4726680
M. Wt: 378.3 g/mol
InChI Key: IYBDEZNCVWFPCF-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then converted to 3,5-dichlorobenzoyl chloride using thionyl chloride. The benzoyl chloride intermediate is then reacted with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atoms can result in various substituted benzamides.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the propylsulfanyl group

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S2/c1-3-4-21-13-18-17-12(22-13)16-11(19)7-5-8(14)10(20-2)9(15)6-7/h5-6H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDEZNCVWFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-4-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.